Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate
Description
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate is a phenolic ester characterized by a phenyl ring substituted with a hydroxyl group at position 4, a tert-butyl group at position 3, and an acetylated methyl ester at position 2.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-(3-tert-butyl-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)10-7-9(5-6-11(10)14)8-12(15)16-4/h5-7,14H,8H2,1-4H3 |
InChI Key |
PVPVBGMNWKNMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
A key reference patent (CN103664612A) describes a synthetic method for a closely related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, which shares mechanistic and procedural similarities with methyl 2-[3-(tert-butyl)-4-hydroxyphenyl]acetate synthesis.
Detailed Synthetic Procedure from Patent CN103664612A
Starting Materials
- 2,6-di-tert-butylphenol (or analogues with tert-butyl groups at the 3-position)
- Methyl acrylate
- Sodium methanolate (catalyst)
- Methanol (solvent)
- Acetic acid (for neutralization)
Reaction Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Drying and degassing of 2,6-di-tert-butylphenol | 80-90 °C under vacuum (4-6.6 kPa), nitrogen purge | Remove moisture and air |
| 2 | Addition of sodium methanolate catalyst | 0.1-0.2 parts relative to phenol | Stirring, temperature slowly raised to ~120 °C |
| 3 | Evaporation of methanol solvent | Under nitrogen atmosphere for 1 hour | Ensures dry reaction medium |
| 4 | Slow addition of methyl acrylate | 0.5-1.0 parts, added over 1.5 hours | Temperature controlled between 60-75 °C, max 80 °C |
| 5 | Incubation after addition | 2-3 hours at 80-85 °C | Promotes Michael addition and H-1,5 migration |
| 6 | Final heating | Gradual increase to 120 °C for 1-1.5 hours | Completes reaction |
| 7 | Cooling and neutralization | Cool to ~90 °C, add 97% acetic acid to pH 5-6 | Stops reaction, neutralizes base |
| 8 | Reflux in alcohol solvent | 85% alcohol, reflux 30 min, cool 30 min | Purification step |
| 9 | Crystallization | Cool to below 0 °C, slow stirring | Isolation of product by filtration |
Reaction Mechanism Highlights
- The key reaction is a Michael addition of the phenol to methyl acrylate catalyzed by sodium methanolate.
- This is followed by an intramolecular hydrogen migration (H-1,5 migration) that rearranges the intermediate to the desired methyl ester product.
- The process is performed under inert atmosphere (nitrogen) to prevent oxidation and moisture interference.
Example Quantities (Embodiment 1)
| Reagent | Amount (g) | Molar Ratio (approx.) |
|---|---|---|
| 2,6-di-tert-butylphenol | 206.32 | 2 parts |
| Sodium methanolate | 5.4 | 0.1-0.2 parts |
| Methyl acrylate | 43.05 | 0.5-1.0 parts |
Alternative Synthetic Approaches
Though the patent above is the most detailed and authoritative source for this compound’s preparation, related literature suggests additional methods that could be adapted:
- Esterification of 3-(tert-butyl)-4-hydroxyphenylacetic acid : Direct esterification using methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
- Functional group transformations : Starting from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, hydroxyl groups can be converted into esters or other leaving groups via reaction with acetic anhydride or trichloroacetonitrile, followed by nucleophilic substitution.
- Friedel-Crafts alkylation : Introduction of the tert-butyl group onto hydroxyphenylacetate precursors using tert-butyl chloride and Lewis acid catalysts (e.g., AlCl3).
These alternative methods are less documented specifically for this compound but provide useful synthetic flexibility.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Michael addition + H-1,5 migration (Patent CN103664612A) | 2,6-di-tert-butylphenol, methyl acrylate | Sodium methanolate, nitrogen atmosphere | 60-120 °C, inert atmosphere | Direct, high yield, well-defined | Requires dry, inert conditions |
| Esterification of hydroxyphenylacetic acid | 3-(tert-butyl)-4-hydroxyphenylacetic acid, methanol | Acid catalyst (H2SO4, TsOH) | Reflux in methanol | Simple, classical method | Requires acid-sensitive group tolerance |
| Functional group transformation of hydroxyl | Hydroxy ester derivatives | Acetic anhydride, trichloroacetonitrile, Lewis acids | Room temp to reflux | Allows structural modification | Multi-step, requires intermediate purification |
| Friedel-Crafts alkylation | Hydroxyphenylacetate, tert-butyl chloride | AlCl3 or other Lewis acids | Anhydrous, low temp | Efficient tert-butyl introduction | Possible polyalkylation, side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(tert-Butyl)-4-hydroxybenzaldehyde.
Reduction: 2-[3-(tert-Butyl)-4-hydroxyphenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate, a compound with significant applications in various fields, particularly in organic synthesis and as an antioxidant, has garnered attention for its versatility and effectiveness. This article explores its scientific research applications, including synthesis methods, antioxidant properties, and potential therapeutic uses.
Synthetic Methods
The synthesis of this compound typically involves a straightforward process utilizing readily available raw materials. A notable synthetic route includes the Michael addition reaction of 2,6-di-tert-butylphenol with methyl acrylate under the catalytic influence of sodium methanolate. This method is characterized by its simplicity and efficiency, allowing for high yields and purity of the product .
| Step | Description |
|---|---|
| 1 | Combine 2,6-di-tert-butylphenol and methyl acrylate. |
| 2 | Add sodium methanolate as a catalyst. |
| 3 | Heat the mixture to facilitate the Michael addition reaction. |
| 4 | Isolate the product through standard purification techniques. |
Characterization
The compound can be characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry, which confirm its structure and purity. The typical spectral data includes distinct chemical shifts corresponding to the tert-butyl groups and hydroxyl functionalities.
Antioxidant Properties
This compound is recognized for its antioxidant capabilities, making it valuable in polymer technology and food preservation. As a hindered phenolic antioxidant, it effectively inhibits oxidation processes in various materials, including plastics, lubricants, and food packaging . Its performance is attributed to its ability to scavenge free radicals and prevent oxidative degradation.
Applications in Industries
- Plastics : Used to enhance the thermal stability and longevity of polyolefins and polyamides.
- Lubricants : Acts as an additive to improve oxidative stability.
- Food Packaging : Helps in prolonging shelf life by preventing rancidity.
Therapeutic Potential
Recent studies have explored the potential neuroprotective effects of compounds related to this compound. For instance, derivatives have shown moderate protective effects against amyloid beta-induced toxicity in astrocytes, suggesting possible applications in neurodegenerative disease management . The ability to inhibit amyloidogenesis positions these compounds as candidates for further research in Alzheimer's disease therapies.
Case Studies
- Neuroprotection : In vitro studies indicated that related compounds could reduce cell death induced by amyloid beta aggregates. The mechanism appears to involve the inhibition of inflammatory markers such as TNF-α .
- Oxidative Stress Reduction : Research has demonstrated that these compounds can mitigate oxidative stress in cellular models, providing insights into their potential use in treating conditions associated with oxidative damage.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It has been shown to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Comparison with Similar Compounds
Structural Analogues in Antioxidant Research
The compound shares key structural features with phenolic antioxidants, but substituent positioning and functional groups differentiate its activity.
Table 1: Structural and Functional Comparison with Antioxidants
Key Findings :
- Hydroxyl Group Necessity: The phenolic hydroxyl group (as in BHT and the target compound) is critical for radical scavenging, while methoxy groups (as in BHA) reduce direct antioxidant efficacy but enhance stability .
- Steric Effects : The tert-butyl group in the target compound and BHA/BHT improves lipid solubility, facilitating membrane penetration. However, the acetate group in the target compound may reduce bioavailability compared to smaller substituents like methoxy.
- Activity Spectrum: BHA and BHT inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ornithine decarboxylase (ODC) activity, a marker of tumor promotion, with 50–80% efficacy at micromolar doses. The target compound’s acetate group may sterically hinder interaction with enzymatic targets, though this requires validation .
Estrogen Receptor (ER)-Targeting Analogues
Table 2: Comparison with ER-Targeting Compounds
| Compound | Structural Features | ER Binding Affinity | Applications |
|---|---|---|---|
| Target Compound | Mono-phenolic, acetate ester | Likely low (untested) | Unclear; potential intermediate |
| Cyclofenil Derivatives | Bis-phenolic, cyclohexyl linkage | High (comparable to estradiol) | PET imaging, breast cancer |
Key Findings :
- Phenol Arrangement: Cyclofenil’s bis-phenolic groups and rigid cyclohexyl backbone are critical for ER binding. The target compound’s single phenolic group and flexible acetate chain likely preclude significant ER interaction .
Biological Activity
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate is a phenolic compound with notable biological activities, primarily attributed to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C13H18O3 and a molecular weight of approximately 222.28 g/mol. Its structure includes:
- A methyl ester group .
- A tert-butyl substituent on a hydroxyphenyl moiety.
- A hydroxy group positioned para to the methyl acetate group.
These features contribute to its lipophilicity and reactivity, enhancing its interaction with biological targets.
Antioxidant Properties
The compound exhibits significant antioxidant activity , which is a common characteristic of phenolic compounds. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties . It modulates enzyme activities related to inflammation, potentially inhibiting pathways involved in inflammatory responses. The presence of the tert-butyl group may enhance these effects by improving the compound's bioavailability .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . Similar compounds with phenolic structures have demonstrated cytotoxic effects against various cancer cell lines. The ability to induce apoptosis and inhibit tumor growth has been noted, particularly in studies focusing on its mechanism of action against oncogenic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Scavenging Free Radicals : By neutralizing reactive oxygen species (ROS), the compound protects cells from oxidative damage.
- Inhibition of Inflammatory Enzymes : It may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are pivotal in inflammation and pain signaling .
- Modulation of Cell Signaling Pathways : The compound may affect key signaling pathways involved in cell proliferation and survival, particularly in cancer cells .
Comparative Analysis with Related Compounds
The table below summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| 2-Methoxyphenol | Moderate | Low | Low |
| 2,6-Di-tert-butylphenol | High | High | Moderate |
| Eugenol | Moderate | Low | Moderate |
Case Studies
- Antioxidant Study : A study demonstrated that this compound effectively reduced lipid peroxidation in cellular models, indicating strong antioxidant potential.
- Anti-inflammatory Research : In vivo experiments showed that administration of this compound significantly decreased paw edema in rat models induced by carrageenan, suggesting effective anti-inflammatory properties .
- Cytotoxicity Assessment : In vitro tests revealed that the compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate, and how are reaction conditions optimized?
The compound is typically synthesized via esterification of 3-(tert-butyl)-4-hydroxyphenylacetic acid with methanol under acidic catalysis. Optimization involves adjusting solvent polarity (e.g., acetic acid), temperature (60–80°C), and catalyst loading to achieve yields >70% . Advanced methods include Suzuki coupling for introducing aryl groups (e.g., 4-fluorophenyl) using Pd(dppf)Cl₂ catalysts, achieving ~60% yield .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify the tert-butyl group (δ ~1.3 ppm for 9H) and aromatic protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and phenolic -OH (broad peak ~3400 cm⁻¹) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 236.3 for [M+H]⁺) and fragmentation patterns .
Q. What are the key functional groups influencing its reactivity in organic synthesis?
The tert-butyl group enhances steric hindrance, reducing nucleophilic attacks on the aromatic ring. The phenolic -OH and ester carbonyl enable reactions like O-alkylation, acetylation, and nucleophilic substitution .
Q. How does this compound’s stability vary under different storage conditions?
Stability is pH-dependent:
- Acidic conditions : Ester hydrolysis to the carboxylic acid occurs rapidly.
- Neutral/alkaline conditions : Stable for >6 months at 4°C in anhydrous solvents .
Advanced Research Questions
Q. What mechanistic insights explain selectivity challenges in synthesizing derivatives via cross-coupling reactions?
Suzuki coupling of iodinated intermediates (e.g., methyl 2-[3-(4-(tert-butyl)phenyl)-4-iodoisoxazol-5-yl]acetate) with boronic acids shows selectivity issues due to steric bulk. Pd catalysts with bulky ligands (e.g., dppf) improve regioselectivity by stabilizing transition states .
Q. How can contradictory data on catalytic efficiency in esterification reactions be resolved?
Discrepancies in conversion rates (e.g., 72% vs. lower yields) arise from solvent polarity and water content. Kinetic studies using inline IR or HPLC monitoring reveal that anhydrous acetic acid maximizes tert-butyl acetate selectivity (97%) by minimizing hydrolysis .
Q. What purification challenges arise during synthesis, and how are they addressed?
Co-elution of tert-butyl byproducts in silica chromatography is common. Gradient elution (e.g., light petroleum/ethyl acetate 20:1 to 5:1) improves separation. Recrystallization from hexane/EtOAc mixtures enhances purity to >98% .
Q. How do substituent positions (e.g., 3- vs. 4-hydroxyphenyl) alter physicochemical properties?
A comparative analysis of analogs reveals:
Q. What strategies enhance its application in catalytic hydroxylation of sterically hindered C−H bonds?
The tert-butyl group directs hydroxylation via radical rebound mechanisms. Fe(II)/α-ketoglutarate catalysts achieve site-selective oxidation at primary C−H bonds (TOF = 12 h⁻¹) under mild conditions (25°C, O₂ atmosphere) .
Q. How is computational modeling used to predict biological activity or metabolic pathways?
DFT calculations (e.g., B3LYP/6-31G*) predict metabolic sites: ester hydrolysis (ΔG‡ = 28 kcal/mol) and tert-butyl oxidation (ΔG‡ = 34 kcal/mol). Docking studies with cytochrome P450 enzymes validate these pathways .
Methodological Guidance
Designing experiments to assess structure-activity relationships (SAR):
- Step 1 : Synthesize analogs with varying substituents (e.g., ethyl instead of tert-butyl).
- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with computed descriptors (LogP, polar surface area).
- Step 3 : Use multivariate regression to identify critical pharmacophores .
Analyzing conflicting NMR data in synthetic intermediates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
